molecular formula C17H17NO B1668757 TRAF-STOP inhibitor 6877002 CAS No. 433249-94-6

TRAF-STOP inhibitor 6877002

Cat. No. B1668757
M. Wt: 251.32 g/mol
InChI Key: SARYOFMRLSHZFE-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRAF-STOP inhibitor 6877002, also known as CD40-TRAF6 inhibitor, is a selective inhibitor of CD40-TRAF6 interaction . It reduces leukocyte recruitment and macrophage activation, and also reduces macrophage proliferation in atherosclerotic plaques .


Molecular Structure Analysis

The molecular formula of TRAF-STOP inhibitor 6877002 is C17H17NO . Its molecular weight is 251.32 .

Scientific Research Applications

Atherosclerosis Treatment

Research has shown that TRAF-STOP inhibitor 6877002, targeting CD40-induced TRAF6 signaling in macrophages, can reduce atherosclerosis. The TRAF-STOP treatment in apolipoprotein E deficient mice demonstrated a reduction in atherosclerosis by decreasing CD40 and integrin expression in monocytes, which hampers monocyte recruitment. Furthermore, treatment with TRAF-STOP 6877002 halted plaque progression in established atherosclerosis cases, indicating its potential as a future therapeutic option for atherosclerosis (Seijkens et al., 2018) (Seijkens et al., 2015).

Breast Cancer Treatment

6877002, as a small-molecule inhibitor of TRAF6, has been found effective in reducing metastasis, osteolysis, and osteoclastogenesis in models of osteotropic human and mouse breast cancer. The inhibitor was particularly promising in combination with conventional chemotherapy, like Docetaxel, for treating metastatic breast cancer (Bishop et al., 2020).

Other Potential Applications

While the primary focus has been on atherosclerosis and breast cancer, the underlying mechanisms involving TRAF6 inhibition suggest potential applications in other inflammation and immune-related conditions. TRAF-STOP inhibitors like 6877002 could play a role in modulating immune responses in various diseases, given their impact on NF-kB signaling pathways (Rothe et al., 1995), (Wang et al., 2004), (He et al., 2006).

Safety And Hazards

The safety data sheet for TRAF-STOP inhibitor 6877002 suggests that medical attention is required if the compound is inhaled . It is also advised to move the victim into fresh air . The compound is highly bound to plasma proteins .

properties

IUPAC Name

(E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARYOFMRLSHZFE-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TRAF-STOP inhibitor 6877002

CAS RN

433249-94-6
Record name 433249-94-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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